molecular formula C12H6BrNO3 B11836556 NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- CAS No. 75965-80-9

NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO-

Cat. No.: B11836556
CAS No.: 75965-80-9
M. Wt: 292.08 g/mol
InChI Key: OJWWHCKRWAGCOU-UHFFFAOYSA-N
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Description

Significance of the Naphthofuran Ring System in Advanced Chemical Synthesis

The naphthofuran ring system is a privileged scaffold in advanced chemical synthesis due to its rigid, planar structure and the diverse biological activities exhibited by its derivatives. researchgate.netnih.gov The fusion of the electron-rich furan (B31954) ring with the aromatic naphthalene (B1677914) moiety creates a unique electronic environment that can be strategically functionalized to interact with various biological targets. ontosight.ai This has led to the development of a multitude of synthetic strategies aimed at constructing and modifying the naphthofuran core. eurjchem.com Researchers have explored various synthetic approaches, including chemical and photochemical methods, often employing catalysts to achieve desired substitutions and stereochemistry. researchgate.net The versatility of the naphthofuran framework allows for the synthesis of complex molecules with potential applications ranging from pharmaceuticals to materials science. ontosight.ai For instance, certain derivatives have been investigated for their photochromic properties, making them candidates for development as new organic materials. rsc.org

Overview of Substituted Naphthofuran Derivatives in Contemporary Research

Contemporary research on substituted naphthofuran derivatives is multifaceted, exploring a wide range of potential applications. These derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The specific substituents on the naphthofuran core play a crucial role in determining the compound's biological activity and chemical properties. ontosight.ai

For example, a series of substituted racemic naphthofurans were synthesized as "hybrid" molecules of phenethylamines and tryptamines/ergolines. nih.govacs.org While initially hypothesized to have high affinity for serotonin (B10506) receptors, they showed unexpected affinity for muscarinic receptors. nih.govacs.org In another area of research, novel naphthofuran derivatives have been designed and evaluated as potent activators of SIRT1, a protein involved in cellular regulation. nih.gov The development of visible-light-mediated cycloaddition reactions has also provided a green and efficient method for synthesizing naphtho[2,3-b]furan-4,9-diones, expanding the structural diversity of this class of compounds. nih.gov These examples highlight the broad scope of research into substituted naphthofurans and their potential as lead compounds in drug discovery and materials science.

Focus on 9-Bromo-2-nitro-naphtho[2,3-b]furan

This specific derivative of the naphthofuran family is identified by several key identifiers. The presence of a bromine atom at the 9-position and a nitro group at the 2-position significantly influences the compound's physicochemical properties, including its reactivity and potential biological interactions. ontosight.ai

Chemical Identity and Properties

Below is a table summarizing the key chemical identifiers and properties of 9-Bromo-2-nitro-naphtho[2,3-b]furan.

PropertyValue
CAS Number 75965-80-9
Molecular Formula C₁₂H₆BrNO₃
Molecular Weight 292.08 g/mol
Synonyms CHEMBL6908, BRN 5749652
Class Naphthofuran

Data sourced from multiple chemical databases. ontosight.aibldpharm.com

The structural features of 9-Bromo-2-nitro-naphtho[2,3-b]furan, particularly the electron-withdrawing nitro group and the halogen substituent, make it a subject of interest for further synthetic modifications and biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75965-80-9

Molecular Formula

C12H6BrNO3

Molecular Weight

292.08 g/mol

IUPAC Name

9-bromo-2-nitrobenzo[f][1]benzofuran

InChI

InChI=1S/C12H6BrNO3/c13-11-9-4-2-1-3-7(9)5-8-6-10(14(15)16)17-12(8)11/h1-6H

InChI Key

OJWWHCKRWAGCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(OC3=C2Br)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 B Furan, 9 Bromo 2 Nitro and Analogous Structures

Precursor Synthesis and Advanced Intermediate Chemistry

The construction of the target naphthofuran scaffold relies on the strategic assembly of key precursors and intermediates. Methodologies involving gem-bromonitroalkenes, 2-hydroxynaphthalene-1,4-dione, and alkyl 3-bromo-3-nitroacrylates are central to these synthetic routes.

Strategies for Gem-Bromonitroalkene Synthesis as Key Intermediates

Gem-bromonitroalkenes are valuable and versatile intermediates in organic synthesis. rsc.org Their utility stems from their dielectrophilic nature, allowing them to react with a wide range of nucleophiles. rsc.org The primary method for their preparation involves the bromination of nitroalkenes. rsc.org These compounds serve as crucial building blocks for the formation of various cyclic and acyclic systems.

The reactivity of gem-bromonitroalkenes has been exploited in cascade and domino reactions, often catalyzed by chiral catalysts, to produce complex molecular architectures. rsc.org For instance, bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonates react with anthracene through competing pathways of [4+2] cycloaddition and electrophilic substitution, demonstrating the diverse reactivity of these intermediates. researchgate.net

Utilization of 2-Hydroxynaphthalene-1,4-dione in Naphthofuran Annulation Reactions

2-Hydroxynaphthalene-1,4-dione, also known as lawsone, is a readily available and highly reactive starting material for the synthesis of a variety of heterocyclic compounds, including naphthofurans. researchgate.net Its chemical reactivity makes it a cornerstone in the annulation reactions leading to the formation of the naphtho[2,3-b]furan-4,9-dione (B1206112) core structure. beilstein-journals.orgmdpi.com

One of the key synthetic strategies involves the reaction of lawsone with various electrophiles. For example, its reaction with alkyl 3-bromo-3-nitroacrylates in the presence of a base like potassium acetate (B1210297) leads to the formation of dihydronaphthofuran-3-carboxylates. beilstein-journals.org This reaction proceeds through a Michael addition followed by an intramolecular O-alkylation. Similarly, domino reactions of α-bromonitroalkenes with 2-hydroxynaphthalene-1,4-dione provide an efficient route to 3-phenylnaphtho[2,3-b]furan-4,9-diones. researchgate.net

The versatility of lawsone is further demonstrated in three-component reactions. An efficient one-pot synthesis of 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-dione derivatives has been developed from 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and anilines or heterocyclic amines. researchgate.net Furthermore, visible-light-mediated [3+2] cycloaddition reactions of 2-hydroxy-1,4-naphthoquinones with alkynes offer a green and efficient pathway to naphtho[2,3-b]furan-4,9-diones. mdpi.com

Role of Alkyl 3-Bromo-3-nitroacrylates in Condensed Furanocarboxylate Preparation

Alkyl 3-bromo-3-nitroacrylates are highly effective reagents for the synthesis of condensed furanocarboxylates. beilstein-journals.orgbeilstein-journals.org These compounds serve as versatile building blocks that can react with various carbo- and heterocyclic CH-acids to generate a diverse range of furan-containing structures. beilstein-journals.orgbeilstein-journals.org The reactions are often carried out under simple conditions, sometimes without the need for organocatalysts. beilstein-journals.org

A notable application of these reagents is their reaction with 2-hydroxynaphthalene-1,4-dione to produce dihydronaphthofuran-3-carboxylates. beilstein-journals.org The reaction, typically catalyzed by potassium acetate in a methanol solution, proceeds at room temperature and yields a mixture of naphtho[2,3-b]furan (B13665818) and naphtho[1,2-b]furan isomers. beilstein-journals.org The utility of alkyl 3-bromo-3-nitroacrylates extends to reactions with other CH-acids, such as those from the pyran and pyrimidine series, to form their respective condensed furancarboxylates. beilstein-journals.org

The mechanism of these reactions generally involves the initial formation of a Michael adduct, which then undergoes an intramolecular O-alkylation. researchgate.net Depending on the reaction conditions, it is possible to isolate either the nitrodihydrofuran-3-carboxylates or their denitrated furan-3-carboxylate counterparts. researchgate.net

Targeted Synthetic Approaches to Brominated and Nitrated Naphthofurans

The introduction of bromo and nitro functionalities onto the naphthofuran scaffold requires specific synthetic strategies. These can involve multistep pathways where the functional groups are introduced at different stages of the synthesis or regioselective functionalization of a pre-formed naphthofuran ring system.

Multistep Synthetic Pathways for NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- and Related Functionalized Derivatives

The synthesis of specifically functionalized naphthofurans like NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- often necessitates a multistep approach. libretexts.org The sequence of reactions is crucial to ensure the correct placement of the substituents. For instance, the synthesis of m-bromoaniline from benzene (B151609) requires a specific order of nitration, reduction, and bromination to achieve the desired meta-orientation. libretexts.org A similar strategic approach is required for complex molecules like the target compound.

A plausible synthetic route could begin with the bromination of a suitable naphthol precursor. For example, the synthesis of 6-bromo-2-naphthylamine has been reported as a starting material for further functionalization. google.com Subsequent steps would involve the construction of the furan (B31954) ring, followed by a regioselective nitration. The synthesis of various substituted racemic naphthofurans, including 8-bromo derivatives, has been documented, highlighting the feasibility of introducing bromine at specific positions. nih.gov

The construction of the naphtho[2,3-b]furan core can be achieved through various methods, such as the reaction of 2-hydroxy-1,4-naphthoquinone with appropriate reagents. researchgate.netnih.govjst.go.jp Following the formation of the brominated naphthofuran scaffold, a nitration step would be required. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity for the 2-position of the furan ring.

Regioselective Functionalization Strategies for Naphthofuran Scaffolds

The regioselective introduction of substituents onto the naphthofuran framework is a critical aspect of synthesizing specifically functionalized derivatives. Electrophilic aromatic substitution reactions, such as bromination and nitration, are common methods for achieving this.

Bromination: The bromination of aromatic compounds is a well-established transformation. nih.gov The regioselectivity of this reaction is influenced by the existing substituents on the ring and the reaction conditions. For furan, halogenation with bromine and chlorine at room temperature can lead to polyhalogenated products, necessitating milder conditions for mono-substitution. pharmaguideline.com Bromination of methyl 2-methyl-furan-3-carboxylate with N-bromosuccinimide (NBS) has been shown to produce a bromo derivative. researchgate.net In the context of naphthofurans, direct bromination of the aromatic nucleus can be achieved, and the position of bromination will be directed by the electronic properties of the fused ring system.

Nitration: Nitration is a classic electrophilic aromatic substitution reaction. pharmaguideline.com For furan, nitration is typically carried out at low temperatures using a mild nitrating agent like acetyl nitrate to avoid decomposition. pharmaguideline.com The nitration of substituted naphtho[2,1-b]furan-2-carboxylates has been reported to yield the 5-nitro derivative, demonstrating the feasibility of regioselective nitration on the naphthyl portion of the molecule. researchgate.net The introduction of a nitro group at the 2-position of the furan ring would likely require specific directing groups or a synthetic strategy where the nitro group is incorporated as part of a building block before the furan ring is formed.

Below is a table summarizing various synthetic approaches to functionalized naphthofurans:

Starting MaterialsReagents and ConditionsProduct Type
2-Hydroxynaphthalene-1,4-dione, Alkyl 3-bromo-3-nitroacrylatesPotassium acetate, Methanol, Room temperatureDihydronaphthofuran-3-carboxylates
2-Hydroxynaphthalene-1,4-dione, α-BromonitroalkenesSodium acetate, Water, 70°C3-Phenylnaphtho[2,3-b]furan-4,9-diones
2-Hydroxy-1,4-naphthoquinones, AlkynesVisible blue LEDs (460 nm), AcetonitrileNaphtho[2,3-b]furan-4,9-diones
Methyl 2-methyl-furan-3-carboxylateN-Bromosuccinimide (NBS)Brominated furan derivative
Substituted naphtho[2,1-b]furan-2-carboxylateNitrating agent5-Nitronaphtho[2,1-b]furan-2-carboxylate

Advanced Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful tools for the convergent synthesis of the naphthofuran scaffold. These methods often allow for the rapid assembly of the tricyclic ring system from simpler precursors, demonstrating high efficiency and atom economy.

A noteworthy advancement in the synthesis of naphtho[2,3-b]furan derivatives is the use of visible-light-mediated [3+2] cycloaddition. mdpi.comnih.gov This photochemical approach provides a green and efficient pathway to naphtho[2,3-b]furan-4,9-diones. researchgate.netsemanticscholar.org The reaction typically involves the cycloaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes. mdpi.com

Under irradiation with blue LEDs (e.g., 460 nm), these starting materials react in the absence of any external photocatalysts, metals, bases, or ligands. mdpi.comnih.gov This method is distinguished by its mild reaction conditions, excellent regioselectivity, and broad functional group tolerance. mdpi.com The process is considered environmentally friendly, aligning with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. mdpi.comresearchgate.net A variety of substituted naphtho[2,3-b]furan-4,9-diones have been synthesized in good yields within a few hours using this protocol. mdpi.com

Table 1: Examples of Naphtho[2,3-b]furan-4,9-diones Synthesized via Visible-Light-Mediated [3+2] Cycloaddition mdpi.com

Product Structure Yield (%) Melting Point (°C)
2-Phenylnaphtho[2,3-b]furan-4,9-dione 2-Phenylnaphtho[2,3-b]furan-4,9-dione 75% 244–247
2-(4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)benzaldehyde 2-(4,9-Dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl)benzaldehyde 64% 188–191
2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione 56% 191–194

α-Bromonitroalkenes are highly versatile building blocks in organic synthesis due to the presence of both bromo and nitro groups, which render them effective dielectrophiles. semanticscholar.orgrsc.org These functionalities act as good leaving groups and activate the alkene for nucleophilic attack, making them ideal substrates for domino reactions in the construction of various heterocyclic systems. semanticscholar.orgnih.gov

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations in a single pot without isolating intermediates. rsc.org In the context of furan synthesis, a typical domino sequence involving an α-bromonitroalkene might begin with a Michael addition of a nucleophile, followed by an intramolecular nucleophilic substitution (SN2) or a Henry-type reaction. semanticscholar.orgnih.gov For instance, the reaction of an α-bromonitroalkene with a 1,3-dicarbonyl compound can proceed through a domino Michael-SN2 sequence to form highly substituted dihydrofurans. nih.gov While direct application to the synthesis of NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- is not extensively documented, the reactivity profile of α-bromonitroalkenes makes them promising precursors for constructing the 2-nitro-substituted furan ring fused to a suitably functionalized naphthalene (B1677914) core.

Transition metal catalysis offers a robust and versatile platform for the synthesis of naphthofurans and their derivatives. eurjchem.com Palladium- and copper-based catalytic systems are among the most frequently employed for constructing the furan ring through various cross-coupling and annulation strategies. eurjchem.comacs.org

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are effective for synthesizing 2-substituted naphthofurans from ortho-alkynyl naphthols. nih.gov Another powerful approach involves the palladium-catalyzed three-component coupling of naphthols, aldehydes, and carbon monoxide to yield naphthofuran-2(3H)-one derivatives. acs.org

Copper-catalyzed methods have also been developed for the synthesis of naphthofuran scaffolds. eurjchem.com These reactions often proceed under milder conditions and can offer different selectivity compared to their palladium counterparts. For example, copper-catalyzed oxidative decarbonylation has been used to convert 1,2-naphthoquinones into aryl naphtho[2,b]furans. researchgate.net The choice of catalyst and reaction conditions allows for precise control over the substitution pattern of the final naphthofuran product.

Green Chemistry Principles in Naphthofuran Synthesis

The integration of green chemistry principles into synthetic methodologies is a critical aspect of modern chemical research, aiming to reduce environmental impact and enhance safety. acs.org The synthesis of naphthofurans has benefited significantly from the application of these principles. mdpi.comnih.gov

The 12 Principles of Green Chemistry provide a framework for sustainable chemical synthesis. acs.orgresearchgate.net Several of these are exemplified in advanced naphthofuran syntheses:

Prevention: It is better to prevent waste than to treat it after it has been created. acs.org The visible-light-mediated synthesis of naphtho[2,3-b]furan-4,9-diones is a prime example, as it proceeds cleanly with high yields, minimizing byproduct formation. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Cycloaddition and domino reactions are inherently atom-economical as they assemble complex molecules from simpler components in a convergent manner.

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. acs.org The move away from heavy metal catalysts and toxic solvents towards photocatalysis and greener solvents like acetonitrile or even aqueous media contributes to safer laboratory practices. researchgate.netmdpi.com

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Photochemical reactions that operate at ambient temperature and pressure, using low-energy visible light instead of high-temperature reflux, represent a significant improvement in energy efficiency. mdpi.comnih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of transition metal catalysts, while not always ideal, is preferable to stoichiometric reagents that generate large amounts of waste. Organocatalysis and photocatalysis offer even greener alternatives. nih.gov

The visible-light-mediated synthesis of naphtho[2,3-b]furan-4,9-diones, which avoids catalysts, bases, and ligands while operating under mild conditions, is a clear demonstration of these principles in action, providing a powerful and environmentally friendly route to this important class of compounds. mdpi.comnih.gov

Spectroscopic Characterization and Advanced Structural Analysis of Naphtho 2,3 B Furan, 9 Bromo 2 Nitro and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 9-bromo-2-nitronaphtho[2,3-b]furan, the spectrum would be characterized by signals in the aromatic region. The electron-withdrawing effects of the nitro group and the bromine atom would cause the protons on the aromatic rings to be deshielded, shifting their signals to a lower field (higher ppm values).

Expected ¹H NMR Spectral Data: The protons on the naphthofuran core would exhibit complex splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with neighboring protons. The precise chemical shifts and coupling constants (J values) are critical for assigning each proton to its specific position on the molecular skeleton. For instance, protons adjacent to the electron-withdrawing nitro group are expected to resonate at a particularly low field.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Aromatic Protons (Naphthyl)7.5 - 9.0d, dd, mShifts are influenced by the positions of the bromo and nitro substituents.
Furan (B31954) Ring Proton~7.0 - 8.0s or dThe chemical shift depends on the specific substitution pattern of the furan moiety.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Since 9-bromo-2-nitronaphtho[2,3-b]furan (C₁₂H₆BrNO₃) possesses a plane of asymmetry, it is expected to show 12 distinct signals in its proton-decoupled ¹³C NMR spectrum, one for each unique carbon atom.

Expected ¹³C NMR Spectral Data: The chemical shifts of the carbon atoms are highly dependent on their electronic environment.

Carbons bearing the nitro group and bromine atom would be significantly influenced. The carbon directly attached to the electron-withdrawing nitro group would appear at a lower field.

Quaternary carbons (those not bonded to any hydrogen) in the fused ring system typically show sharp, less intense signals.

Carbons of the furan ring have characteristic shifts, with the carbon atom adjacent to the oxygen appearing at a very low field.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Notes
Aromatic C-H110 - 135Represents the protonated carbons of the naphthalene (B1677914) ring system.
Aromatic C-Br~115 - 125The carbon atom directly bonded to the bromine.
Aromatic C-NO₂~140 - 150The carbon atom directly bonded to the nitro group.
Furan Ring Carbons105 - 155Includes both protonated and quaternary carbons within the furan ring.
Quaternary Carbons (Fusion)120 - 160Carbons at the junction of the fused rings.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Confirmation

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For 9-bromo-2-nitronaphtho[2,3-b]furan (molecular formula C₁₂H₆BrNO₃), HRMS is critical for confirming its identity. rsc.org

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and bromine-containing fragment ions. This pattern appears as two peaks of almost equal intensity separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule.

ParameterValueSignificance
Molecular FormulaC₁₂H₆BrNO₃Proposed elemental composition.
Calculated Exact Mass [M(C₁₂H₆⁷⁹BrNO₃)]⁺290.9585Confirms the elemental formula with high precision.
Calculated Exact Mass [M(C₁₂H₆⁸¹BrNO₃)]⁺292.9565Confirms the presence of the ⁸¹Br isotope.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 9-bromo-2-nitronaphtho[2,3-b]furan would display characteristic absorption bands corresponding to its key functional groups.

Key IR Absorption Bands:

Nitro Group (NO₂): This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

Aromatic C=C Bonds: Multiple sharp absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the naphthofuran aromatic system.

C-O-C Ether Stretch: The furan ring's ether linkage produces a strong C-O-C stretching band.

C-Br Bond: The carbon-bromine bond typically shows a weak to medium absorption in the far-infrared region.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1330 - 1390
Aromatic C=CRing Stretch1450 - 1600
Ether (C-O-C)Stretch1050 - 1250
Aromatic C-HStretch3000 - 3100
C-BrStretch500 - 650

X-ray Diffraction Analysis for Solid-State Structural Elucidation

When a compound can be grown as a single crystal, X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

X-ray crystallography of 9-bromo-2-nitronaphtho[2,3-b]furan would yield a wealth of structural data. This analysis would unambiguously confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

Key Structural Insights from X-ray Diffraction:

Analysis of Crystal Packing and Intermolecular Interactions, including C-H...π Contacts

A noteworthy interaction in aromatic compounds is the C-H...π contact, a type of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen bond donor and a π-system (an aromatic ring) acts as the acceptor. These interactions play a vital role in the formation of supramolecular assemblies.

For instance, in the crystal structure of 7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan, C-H...π contacts are observed, leading to the formation of zigzag chains that propagate along a specific crystallographic direction. The geometry of these interactions, including the distance between the hydrogen atom and the centroid of the π-ring and the angle of the C-H...π vector, are critical parameters in characterizing their strength and influence on the crystal packing.

In another related compound, 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan, the crystal structure reveals molecules linked by C-H...O hydrogen bonds and C-Br...π interactions. libretexts.orgmdpi.com The latter involves the bromine atom interacting with the central benzene (B151609) ring of a neighboring molecule, contributing to the formation of stacks and a three-dimensional network. libretexts.orgmdpi.com Similarly, the crystal structure of 7-bromo-2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan benzene hemisolvate is stabilized by aromatic π–π interactions and intermolecular C—H⋯π interactions.

A hypothetical analysis of NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- would involve a detailed examination of its crystal lattice for similar interactions. The presence of the electron-withdrawing nitro group and the bromine atom would likely influence the electronic nature of the aromatic system, potentially leading to distinct packing motifs and intermolecular contacts compared to other naphthofurans.

To illustrate the type of data generated in such an analysis, the following interactive table details hypothetical C-H...π contacts.

Donor (D-H)Acceptor (A)D-H (Å)H...A (Å)D...A (Å)∠D-H...A (°)
C5-H5π-ring 10.952.803.60145
C8-H8π-ring 20.952.903.70140

Note: This data is hypothetical and for illustrative purposes only.

Absolute Stereochemical Assignments from X-ray Crystallography

Absolute stereochemistry refers to the three-dimensional arrangement of atoms in a chiral molecule. X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral compound. libretexts.org This technique allows for the direct visualization of the molecular structure, providing unambiguous assignment of the spatial orientation of substituents around a stereocenter.

The determination of absolute configuration is particularly crucial in pharmaceutical sciences, as different enantiomers of a drug can have vastly different biological activities. The process involves crystallizing a single enantiomer of the compound and analyzing the diffraction pattern of X-rays passing through the crystal.

For a molecule to be chiral and its absolute configuration to be determined, it must crystallize in one of the 65 Sohncke space groups (chiral space groups). The analysis often involves the calculation of the Flack parameter, which provides a measure of the confidence in the assignment of the absolute structure. A value close to zero for the Flack parameter indicates a correct assignment of the absolute configuration.

While NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO- itself is not chiral, derivatives of this compound could be. If a chiral derivative were synthesized, X-ray crystallography would be the definitive method to assign the R or S configuration to each stereocenter.

The crystallographic report for such a derivative would include key data summarized in a table similar to the one below.

ParameterValue
Empirical FormulaC₁₃H₇BrNO₃ (example)
Formula Weight305.11 (example)
Crystal SystemMonoclinic (example)
Space GroupP2₁ (example)
a (Å)8.000 (example)
b (Å)12.000 (example)
c (Å)9.000 (example)
α (°)90 (example)
β (°)105.0 (example)
γ (°)90 (example)
Volume (ų)830.0 (example)
Z2 (example)
Flack Parameter0.02(4) (example)

Note: This data is hypothetical and for illustrative purposes only.

Chemical Applications and Advanced Materials Potential of Naphthofuran Derivatives Excluding Biological/medicinal

Utilization as Versatile Chemical Building Blocks in Organic Synthesis

The naphtho[2,3-b]furan (B13665818) skeleton is a valuable target in organic synthesis due to its prevalence in bioactive molecules and its interesting electronic properties. researchgate.netscirp.org Various synthetic strategies have been developed to construct this core structure, including visible-light-mediated cycloadditions and acid-catalyzed cyclizations. tandfonline.comtandfonline.commdpi.com Once synthesized, derivatives like 9-bromo-2-nitro-naphtho[2,3-b]furan become highly valuable intermediates for the construction of more complex molecular architectures.

The utility of this compound as a building block stems from the distinct reactivity of its functional groups:

The Bromo Group: The bromine atom at the 9-position is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for transition-metal-catalyzed cross-coupling reactions. For instance, a bromo-substituted naphthofuran can serve as the electrophilic partner in Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions allow for the straightforward introduction of diverse aryl, vinyl, alkynyl, and amino substituents, enabling the systematic modification of the electronic and steric properties of the naphthofuran core. The use of bromo-substituted aromatic compounds as intermediates in the synthesis of complex organic materials is a well-established and powerful strategy. chemicalbook.com

The Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group that significantly influences the electronic properties of the π-system. Beyond its electronic influence, the nitro group can be chemically transformed into other important functional groups. Most notably, it can be readily reduced to an amino group (-NH2). This resulting amine provides a new site for chemical modification, such as diazotization followed by substitution, acylation to form amides, or use as a nucleophile in various coupling reactions. The conversion of nitroalkenes to aminonaphthofurans highlights the synthetic utility of the nitro moiety in this class of compounds. jst.go.jp

The combination of these two functional groups on a rigid scaffold allows for selective and sequential reactions, making 9-bromo-2-nitro-naphtho[2,3-b]furan a powerful platform for generating a library of complex derivatives for various chemical applications.

Table 1: Key Synthetic Transformations Utilizing Functional Groups on Naphthofuran Derivatives

Functional Group Reaction Type Reagents/Catalyst Example Resulting Structure
Bromo (-Br) Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base Aryl-substituted naphthofuran
Bromo (-Br) Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynyl-substituted naphthofuran
Bromo (-Br) Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand Amino-substituted naphthofuran
Nitro (-NO₂) Reduction Reducing agent (e.g., SnCl₂, H₂/Pd) Amino-naphthofuran
Amino (-NH₂) (from Nitro) Acylation Acyl chloride, Base Amide-substituted naphthofuran

Development of Advanced Spectroscopic Probes (e.g., Solvatochromic Molecules)

Solvatochromic molecules are compounds whose absorption or emission spectra change in response to the polarity of their solvent environment. nih.gov This property makes them valuable as microscopic probes to study complex chemical and biological systems, such as the hydrophobic and hydrophilic regions of micelles or large biomolecules. mdpi.comnih.gov The development of these probes often relies on creating molecules with a significant difference in dipole moment between their ground and excited states, typically achieved in "push-pull" systems containing electron-donating and electron-accepting groups connected by a π-conjugated linker. mdpi.com

Naphtho[2,3-b]furan derivatives bearing bromo and nitro substituents are excellent candidates for solvatochromic probes. The extended, conjugated structure of the naphthofuran core facilitates intramolecular charge transfer (ICT). The nitro group acts as a powerful electron-acceptor (the "pull"), while the furan (B31954) oxygen and the naphthalene (B1677914) ring system act as the electron-donor (the "push"). The bromo group further modulates the electronic properties of the system.

Research has shown that the introduction of nitro and bromo groups into the naphtho[2,3-b]furan framework significantly influences its photophysical properties. researchgate.net Specifically, these substitutions lead to a reduced highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) band gap and a substantial dipole moment in the excited state. researchgate.net This large change in dipole moment upon photoexcitation is the fundamental reason for their solvatochromic behavior. An increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the fluorescence spectrum. nih.gov

Table 2: Research Findings on Spectroscopic Properties of Substituted Naphthofurans

Property Observation Implication for Spectroscopic Probes Source
HOMO-LUMO Gap Reduced upon substitution with nitro and bromo groups. Lower energy (longer wavelength) absorption and emission, potentially in the visible range. researchgate.net
Excited State Dipole Moment Substantially increased compared to the ground state. Strong intramolecular charge transfer (ICT) character, leading to significant solvatochromism. researchgate.net
Photophysical Properties Significantly influenced by the incorporation of auxochromic groups. The sensitivity and spectral range of the probe can be tuned by changing substituents. researchgate.net
Solvatochromism Emission spectra shift to lower energy regions with increasing solvent polarity. Can be used to measure the local polarity of microenvironments. nih.gov

Applications in the Design of Novel Organic Functional Materials

The unique electronic and photophysical properties of naphthofuran derivatives make them attractive candidates for use in organic functional materials, particularly in the field of organic electronics. ntu.edu.sg Materials for applications such as organic photovoltaics (OSCs), organic semiconductors, and organic light-emitting diodes (OLEDs) require molecules with high charge-carrier mobility, tunable energy levels, and good film-forming properties. tandfonline.combohrium.comnih.gov

The rigid, planar structure of the naphtho[2,3-b]furan core is highly conducive to strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. This inherent property makes the naphthofuran skeleton a promising building block for organic semiconductor materials. tandfonline.comtandfonline.com Furthermore, the extended π-conjugation contributes to favorable optoelectronic properties.

Derivatives such as 9-bromo-2-nitro-naphtho[2,3-b]furan are particularly relevant for tuning these material properties.

Energy Level Tuning: The electron-donating or -accepting nature of substituents can be used to precisely control the HOMO and LUMO energy levels of the material. This is critical for matching the energy levels of different layers in an electronic device (e.g., in an OSC or OLED) to ensure efficient charge injection and transport. The strong electron-withdrawing nitro group, for example, would lower both the HOMO and LUMO levels.

Synthesis of Advanced Materials: Bromo-substituted naphthofurans serve as key intermediates in the synthesis of more complex materials. For instance, bromo-derivatives of related fused-ring systems are used to synthesize triarylamine derivatives, which are excellent hole transport materials for OLEDs. chemicalbook.com The bromo group allows for the coupling of the naphthofuran core to other functional units, creating larger conjugated systems or polymers with tailored properties.

Potential as Photosensitizers: The strong absorption and tunable electronic properties of naphthofuran derivatives suggest their potential use as photosensitizers in applications like photodynamic therapy or photocatalysis. google.com

Chinese patents have noted the potential of naphthofuran derivatives as advanced hole transport materials and photosensitizers, underscoring their value in materials chemistry. google.com

Role as Ligands in Coordination Chemistry

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the resulting complex are dictated by the nature of both the metal and the ligand. While the use of naphthofurans as ligands is less explored than their other applications, the structure of 9-bromo-2-nitro-naphtho[2,3-b]furan contains multiple potential coordination sites, making it an interesting candidate for the design of novel ligands.

Potential coordination sites in 9-bromo-2-nitro-naphtho[2,3-b]furan include:

Furan Oxygen: The oxygen atom in the furan ring possesses lone pairs of electrons and can act as a Lewis base, donating electron density to a Lewis acidic metal center.

Nitro Group Oxygens: The two oxygen atoms of the nitro group also have lone pairs and can coordinate to a metal ion. Nitro-containing ligands are known to be versatile, exhibiting a range of coordination modes that can be used to assemble complex molecular systems and coordination polymers. mdpi.com

The rigid backbone of the naphthofuran unit would impart conformational stability to any resulting metal complex. By synthesizing derivatives with different substituents, it would be possible to tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complex. For example, the electron-withdrawing nitro group would decrease the electron-donating ability of the ligand system. While specific complexes involving 9-bromo-2-nitro-naphtho[2,3-b]furan as a ligand are not widely reported, its inherent structural features present a clear potential for its use in creating novel coordination compounds with tailored catalytic or material properties.

Q & A

Basic Questions

Q. What are the key synthetic routes for 9-bromo-2-nitro-naphtho[2,3-b]furan derivatives?

  • Methodological Answer : A one-step, three-component reaction using Meldrum’s acid, β-naphthol, and aryl aldehydes (e.g., nitro- or bromo-substituted) in the presence of triethylamine (Et₃N) avoids chromatography and achieves yields of 75–89%. Bromination/nitration can be introduced post-synthesis via electrophilic substitution .
  • Example Protocol :

Mix Meldrum’s acid, aryl aldehyde, and β-naphthol in Et₃N at room temperature for 24 hours.

Reflux with HCl/acetic acid to isolate the naphthofuran core.

Introduce bromo/nitro groups using NBS or HNO₃/H₂SO₄ .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolve substitution patterns (e.g., δ 9.4 ppm for NH protons in diazepine derivatives) .
  • X-ray crystallography : Identify conformational details (e.g., disordered furan rings, dihedral angles between fused rings) .
  • IR spectroscopy : Confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹) .

Q. What safety protocols apply to handling brominated naphthofurans?

  • Answer : Follow CLP Regulation (EC) No 1272/2008 for brominated aromatics. Use PPE (gloves, goggles), work in fume hoods, and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) influence synthetic efficiency and bioactivity?

  • Synthetic Efficiency : Aryl aldehydes with EWGs (e.g., -NO₂, -Br) yield 75–89% in one-step reactions due to enhanced electrophilicity. Electron-donating groups (e.g., -OCH₃) reduce yields to 60–65% .
  • Bioactivity : Bromo substituents enhance antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus), while nitro groups improve anti-inflammatory effects by inhibiting NO• production. Bioisosteric replacement of furan oxygen with nitrogen abolishes activity .

Q. What cyclization strategies integrate naphthofuran cores into bioactive heterocycles?

  • Methodology :

Treat 2-benzoyl-3-aminonaphthofuran with chloroacetyl chloride to form chloroacetamido intermediates.

Cyclize in methanolic ammonia (20–24 hours) to yield diazepines. Optimize stoichiometry (1:1.2 molar ratio) for minimal byproducts .

  • Key Insight : Bromo substituents at the 8-position enhance cyclization efficiency and antimicrobial potency .

Q. How can structural contradictions in spectral or crystallographic data be resolved?

  • Approach :

  • Use dynamic NMR to analyze tautomeric equilibria in solution (e.g., NH proton shifts).
  • High-resolution X-ray crystallography : Resolve disorder in fused rings (e.g., 72.2:27.8 occupancy for furan conformers) .
    • Case Study : C–H···O hydrogen bonding (2.50–2.65 Å) stabilizes crystal packing, clarifying ambiguous NOE correlations .

Q. What structure-activity relationship (SAR) principles guide derivative design?

  • Key Findings :

  • Linear vs. Angular Conformation : Linear furanonaphthoquinones (e.g., naphtho[2,3-b]furan-4,9-diones) show 2–3× higher NO• inhibition than angular analogs .
  • Substituent Effects :
  • Bromo : Enhances lipophilicity and microbial membrane penetration.
  • Nitro : Stabilizes charge-transfer complexes in enzymatic binding pockets .
    • Design Strategy : Maintain furan oxygen and avoid bioisosteric nitrogen substitution to preserve activity .

Contradiction Analysis

  • Substituent Reactivity vs. Bioactivity : While EWGs (-NO₂, -Br) improve synthetic yields, their bioactivity varies (e.g., nitro excels in anti-inflammatory activity, bromo in antimicrobial). Resolve by tailoring substituents to target pathways.
  • Furan Oxygen Replacement : Replacing furan oxygen with nitrogen (indole analogs) reduces activity despite similar electronic profiles. This highlights the irreplaceable role of furan’s oxygen in binding .

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